molecular formula C17H13NO4 B11056750 2,2',3,3'-Tetrahydro-6,6'-bi-1,4-benzodioxine-7-carbonitrile

2,2',3,3'-Tetrahydro-6,6'-bi-1,4-benzodioxine-7-carbonitrile

Cat. No.: B11056750
M. Wt: 295.29 g/mol
InChI Key: CBRXXVMKNHCKMV-UHFFFAOYSA-N
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Description

7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is a complex organic compound characterized by the presence of two 1,4-benzodioxin rings and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE typically involves the formation of the 1,4-benzodioxin rings followed by the introduction of the cyanide group. One common method involves the use of 1,4-benzodioxane-2-carboxylic acid methyl ester as a starting material. The reaction conditions often include the use of engineered enzymes such as Candida antarctica lipase B to catalyze the formation of the desired chiral motifs .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyanide group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium azide or alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is unique due to the presence of both benzodioxin rings and the cyanide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-7-carbonitrile

InChI

InChI=1S/C17H13NO4/c18-10-12-8-16-17(22-6-5-21-16)9-13(12)11-1-2-14-15(7-11)20-4-3-19-14/h1-2,7-9H,3-6H2

InChI Key

CBRXXVMKNHCKMV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3C#N)OCCO4

Origin of Product

United States

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